molecular formula C11H11NO2S B1350925 2-(1H-Indol-3-ylsulfanyl)-propionic acid CAS No. 63321-71-1

2-(1H-Indol-3-ylsulfanyl)-propionic acid

Cat. No. B1350925
CAS RN: 63321-71-1
M. Wt: 221.28 g/mol
InChI Key: ARSBHBJXJSDBSM-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-propionic acid, commonly known as 5-HT3 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the serotonin receptor subtype 3 (5-HT3), which plays a crucial role in the regulation of several physiological and pathological processes.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer activity .

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity , which could make them valuable in the development of treatments for HIV/AIDS.

Antioxidant Activity

The antioxidant activity of indole derivatives could make them useful in a variety of applications, from health supplements to preservatives.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties , which could make them useful in the development of new antibiotics or disinfectants.

Antitubercular Activity

Indole derivatives have shown antitubercular activities , which could be beneficial in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties , which could make them useful in the management of diabetes.

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSBHBJXJSDBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397996
Record name 2-(1H-Indol-3-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63321-71-1
Record name 2-(1H-Indol-3-ylthio)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63321-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-3-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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